

An In-depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1,3-Dipalmitoyl-2-chloropropanediol-d5
Cat. No.:	B12395052

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-Dipalmitoyl-2-chloropropanediol-d5**, tailored for researchers, scientists, and professionals in drug development. This document includes key chemical data, typical applications, and a representative experimental workflow for its use as an internal standard.

Core Chemical Properties

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterated synthetic lipid primarily utilized as an internal standard in mass spectrometry-based analytical methods.^[1] The deuterium labeling provides a distinct mass shift, allowing for accurate quantification of its non-labeled counterparts in complex biological matrices.^[1]

Table 1: Chemical Identifiers and Molecular Characteristics

Property	Value	Source
Chemical Name	1,3-Dipalmitoyl-2-chloropropanediol-d5	[1]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5	[2]
CAS Number	1426395-62-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2] [6]
Molecular Weight	592.39 g/mol	[2] [3] [5] [6]
Accurate Mass	591.5042	[3] [5]
InChI Key	IBJIXNLLGSRECE-YYRBTATQSA-N	[4]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid or powder	[1] [2]
Purity	>95% (HPLC) to >99%	[1] [3] [4] [6]
Melting Point	48-50°C	[2]
Solubility	Soluble in organic solvents such as chloroform, ethyl acetate, methanol, and ethanol.	[1] [2]
Storage Conditions	Long-term storage is recommended at -20°C or 4°C in a dry, dark environment. It may be stored at room temperature for short periods. Protect from moisture and air exposure.	[1] [2] [4]
Stability	Stable for at least 6 months after receipt under recommended storage conditions. Avoid prolonged exposure to high temperatures or strong acids/bases.	[1] [2]

Applications in Research and Development

The primary application of **1,3-Dipalmitoyl-2-chloropropanediol-d5** is as a stable isotope-labeled internal standard for the quantification of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, particularly in food safety analysis and lipidomics research.[\[1\]](#) MCPD esters are food processing contaminants found in refined vegetable oils and fats. The structural similarity and deuterium labeling of **1,3-Dipalmitoyl-2-chloropropanediol-d5** make it an ideal tool for isotope dilution assays, enhancing the accuracy of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[\[1\]](#)

Additionally, this compound finds utility in:

- Lipidomics Studies: Investigating the metabolism of glycerolipids and glycerophospholipids.
[\[1\]](#)
- Biochemical Assays: Probing the activity of enzymes involved with chlorinated glycerolipids.
[\[1\]](#)
- Pharmacological Research: Evaluating the interaction of chlorinated lipids with biological membranes and proteins.[\[1\]](#) It has also been used in the synthesis of prodrugs for piroxicam and lornoxicam to enhance their bioavailability.[\[2\]](#)

Experimental Protocols

While specific, detailed experimental protocols are often tailored to the specific analytical instrumentation and matrix being studied, a general workflow for the use of **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard in the analysis of MCPD esters in an oil sample is outlined below.

Representative Experimental Workflow: Quantification of MCPD Esters in Edible Oil

This protocol provides a general outline for the extraction and analysis of MCPD esters from an edible oil sample using **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard.

1. Sample Preparation and Spiking:

- Weigh a precise amount of the oil sample (e.g., 100 mg) into a screw-cap glass tube.
- Add a known amount of **1,3-Dipalmitoyl-2-chloropropanediol-d5** solution (e.g., 100 μ L of a 10 μ g/mL solution in a suitable organic solvent) to the oil sample. This serves as the internal standard.

2. Extraction:

- Perform a liquid-liquid extraction to isolate the lipids, including the MCPD esters and the internal standard. A common solvent system is hexane and methyl tert-butyl ether (MTBE).

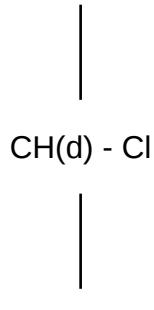
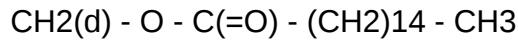
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the organic phase containing the lipids.

3. Derivatization (for GC-MS analysis):

- Evaporate the solvent from the extracted organic phase under a gentle stream of nitrogen.
- To convert the MCPD esters to more volatile derivatives suitable for GC-MS analysis, a derivatization step is often employed. For example, transesterification with a sodium methoxide solution to form fatty acid methyl esters (FAMEs) and free MCPD, followed by derivatization of the free MCPD with a reagent like phenylboronic acid (PBA).

4. Instrumental Analysis (GC-MS):

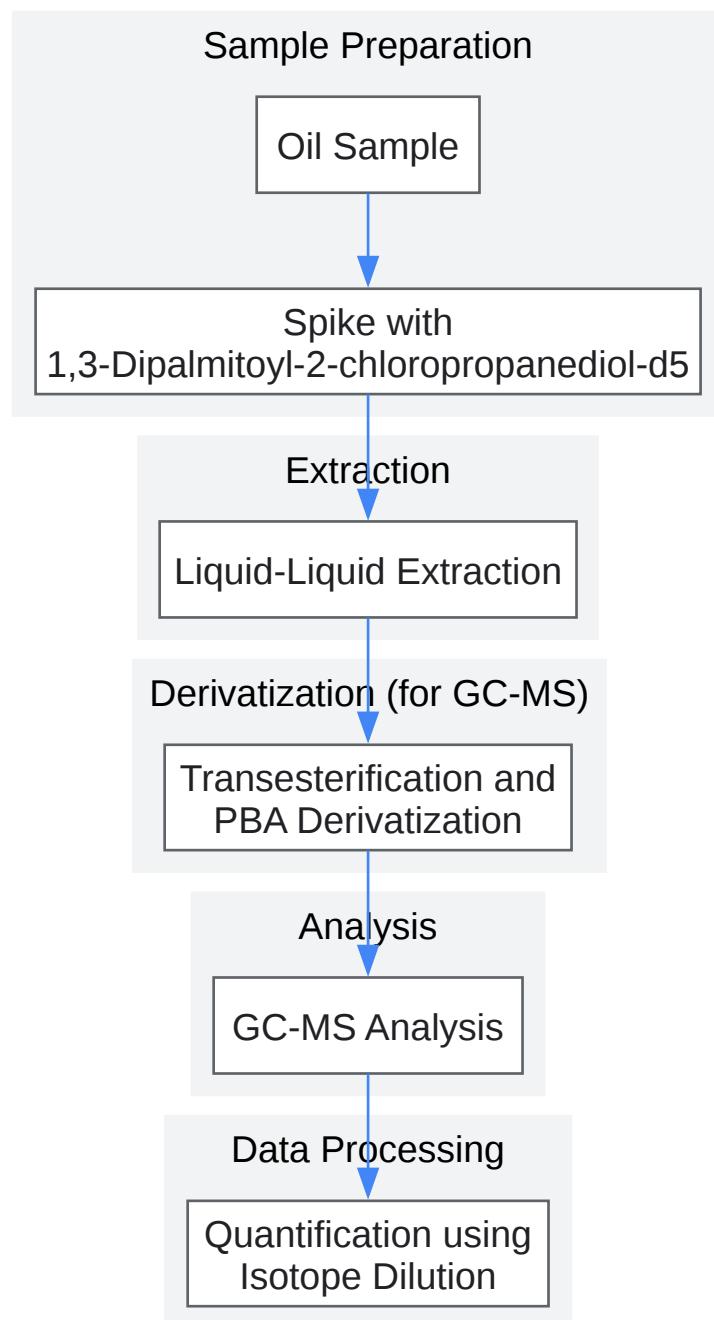
- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
- Inject an aliquot of the sample into the GC-MS system.
- The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase.
- The mass spectrometer detects and quantifies the derivatized MCPD and the deuterated internal standard based on their specific mass-to-charge ratios (m/z).



5. Data Analysis:

- Identify the peaks corresponding to the MCPD derivatives and the **1,3-Dipalmitoyl-2-chloropropanediol-d5** derivative in the chromatogram.
- Calculate the ratio of the peak area of the analyte (MCPD derivative) to the peak area of the internal standard (**1,3-Dipalmitoyl-2-chloropropanediol-d5** derivative).
- Quantify the amount of MCPD esters in the original sample by comparing this ratio to a calibration curve generated using known concentrations of non-labeled MCPD ester standards and a fixed concentration of the internal standard.

Visualizations

Chemical Structure


Chemical Structure of 1,3-Dipalmitoyl-2-chloropropanediol-d5

[Click to download full resolution via product page](#)

Caption: A 2D representation of the chemical structure of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

Experimental Workflow for Quantification

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dipalmitoyl-2-chloropropanediol-d5. >95% (HPLC) | LabMart Limited [labmartgh.com]
- 2. usbio.net [usbio.net]
- 3. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 4. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | 1426395-62-1 [sigmaaldrich.com]
- 5. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 6. larodan.com [larodan.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395052#1-3-dipalmitoyl-2-chloropropanediol-d5-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com